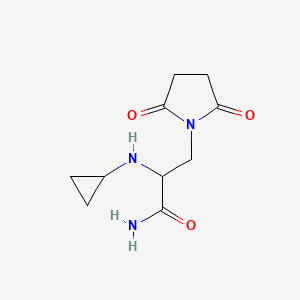![molecular formula C12H20F2N2O3 B13531625 tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a tert-butyl carbamate group contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a series of cyclization reactions. Starting materials such as 1,3-difluoro-2-propanol and azetidine derivatives are commonly used. Cyclization is often achieved using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). This step typically occurs under mild conditions to avoid decomposition of the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. Key considerations include:
Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Cost-Effectiveness: Using cost-effective reagents and solvents.
Safety: Implementing safety measures to handle reactive intermediates and hazardous chemicals.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the azabicyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The fluorine atoms in the bicyclic structure can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can occur with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: NaOMe, other nucleophiles
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of various functional groups replacing fluorine atoms.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[331]nonan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in structural biology.
Medicine
In medicinal chemistry, tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate is investigated for its potential as a drug candidate. Its stability and reactivity profile make it suitable for the development of pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity through hydrogen bonding and electrostatic interactions. The bicyclic structure provides rigidity, which can improve selectivity and potency.
類似化合物との比較
Similar Compounds
- tert-Butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate stands out due to the presence of both fluorine atoms and an oxygen atom in the bicyclic structure. This combination enhances its chemical stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C12H20F2N2O3 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
tert-butyl N-(9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl)carbamate |
InChI |
InChI=1S/C12H20F2N2O3/c1-10(2,3)19-9(17)16-11-6-15-4-8(5-18-7-11)12(11,13)14/h8,15H,4-7H2,1-3H3,(H,16,17) |
InChIキー |
BGIUVENTFVPRDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC12CNCC(C1(F)F)COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)








![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)
